6-Amino-2-(methylthio)pyrimidin-4-ol

Epigenetics FTO inhibition RNA demethylation

Researchers often waste resources on thione or non-amino pyrimidine analogs that lack target engagement against FTO or DPP4, leading to failed assays. This specific 6-amino-2-methylthio-4-pyrimidinol scaffold solves that with validated selectivity: • FTO demethylase: Defined IC50 of 6.65 µM for assay validation • DPP4 inhibition: 1.17 µM IC50; negligible ABL1/c-Kit off-target activity • High free fraction: No reported CYP450 metabolism or plasma protein binding - ideal for cell-based experiments Order as a qualified reference inhibitor or synthetic intermediate.

Molecular Formula C5H7N3OS
Molecular Weight 157.2 g/mol
CAS No. 1074-41-5
Cat. No. B019619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-(methylthio)pyrimidin-4-ol
CAS1074-41-5
Synonyms2-(Methylthio)-4-amino-6-hydroxypyrimidine;  4-Amino-6-hydroxy-2-(methylthio)pyrimidine;  6-Amino-2-methylsulfanyl-3,4-dihydropyrimidin-4-one; 
Molecular FormulaC5H7N3OS
Molecular Weight157.2 g/mol
Structural Identifiers
SMILESCSC1=NC(=O)C=C(N1)N
InChIInChI=1S/C5H7N3OS/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9)
InChIKeyPXYQQKWEFDEUIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>23.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2-(methylthio)pyrimidin-4-ol: Core Scaffold Profile


6-Amino-2-(methylthio)pyrimidin-4-ol (CAS 1074-41-5) is a 4-pyrimidinol derivative characterized by an amino group at the 6-position, a methylthio substituent at the 2-position, and a hydroxyl group at the 4-position, existing in its 4(3H)-pyrimidinone tautomeric form [1]. The compound has a molecular weight of 157.20 g/mol, a predicted XLogP3-AA of -0.3, and decomposes at 271-273°C . While it has been explored as an intermediate for kinase inhibitors and antiviral agents , its procurement value is defined by its demonstrated, quantifiable, and context-dependent differentiation against close structural analogs in specific target engagement assays.

Privileged 2-methylthio-4-pyrimidinol scaffold for kinase inhibitor and antiviral intermediate synthesis
Differentiated FTO and DPP4 target engagement versus thione and non-amino analogs
Low promiscuity against ABL1/c-Kit kinases, supporting target validation workflows
Class-level selectivity evidence

6-Amino-2-(methylthio)pyrimidin-4-ol: Substitution Verification


The 2-methylthio-4-pyrimidinol scaffold is a privileged structure in medicinal chemistry, but even subtle modifications to its substitution pattern can drastically alter target engagement and potency profiles. For example, the thione analog (6-amino-2-thioxo-2,3-dihydropyrimidin-4-one) and the non-amino 2-(methylthio)pyrimidin-4-ol exhibit distinct reactivity and biological activity [1]. The specific arrangement of an amino group at position 6, a methylthio group at position 2, and a 4-hydroxyl group in 6-Amino-2-(methylthio)pyrimidin-4-ol creates a unique electronic environment that influences its interaction with enzymes like FTO and DPP4 [2]. This means that substituting a generic '6-amino-2-thioxo-pyrimidin-4-one' or a '2-(methylthio)pyrimidin-4-ol' intermediate into a synthetic pathway or a biochemical assay without first verifying target-specific data can lead to significant, quantifiable losses in activity or selectivity, as the evidence below demonstrates.

6-Amino-2-(methylthio)pyrimidin-4-ol vs. 6-amino-2-thioxo analog Thione analog lacks reported FTO or DPP4 inhibition; used primarily as a synthetic building block
6-Amino-2-(methylthio)pyrimidin-4-ol vs. 2-(methylthio)pyrimidin-4-ol (non-amino) Non-amino analog engages nitric oxide synthase, not DPP4; 6-amino group is critical for DPP4 activity
6-Amino-2-(methylthio)pyrimidin-4-ol vs. 5-iodo-substituted analog Iodo analog may introduce unintended kinase reactivity; selectivity profile may differ from the des-iodo scaffold

6-Amino-2-(methylthio)pyrimidin-4-ol: Enzyme Inhibition vs Analogs


FTO Demethylase Inhibition

6-Amino-2-(methylthio)pyrimidin-4-ol demonstrates direct inhibition of the fat mass and obesity-associated protein (FTO), an alpha-ketoglutarate-dependent dioxygenase and key epitranscriptomic regulator [1]. In a biochemical assay using an N-terminal 31-residue truncated FTO and a methylated ssRNA substrate, the compound exhibited an IC50 of 6.65 µM [2]. This activity is a key differentiator from the closely related 6-amino-2-thioxo-2,3-dihydropyrimidin-4-one analog, which is primarily utilized as a synthetic intermediate for antibacterial and anti-inflammatory pyridopyrimidinones rather than as a direct FTO inhibitor [3].

FTO Demethylase Inhibition
Cross-study comparable
IC50 6.65 µM
Defines FTO inhibitory activity not reported for the thione analog
Assay: truncated FTO, methylated ssRNA substrate, 1 h incubation
Epigenetics FTO inhibition RNA demethylation

DPP4 Inhibition Profile

The compound exhibits an IC50 of 1.17 µM against human recombinant Dipeptidyl Peptidase 4 (DPP4) in a luminescence-based assay following a 15-minute pre-incubation [1]. This establishes a clear, quantifiable point of differentiation from 2-(methylthio)pyrimidin-4-ol (CAS 5751-20-2), which lacks the 6-amino group and is reported as a competitive inhibitor of Nitric Oxide Synthase (NOS) rather than DPP4 [2]. The presence of the 6-amino group is therefore critical for DPP4 engagement.

DPP4 Inhibition Profile
Cross-study comparable
IC50 1.17 µM
Direct DPP4 engagement, absent in the non-amino 2-(methylthio)pyrimidin-4-ol
Recombinant human DPP4, luminescence assay, 15 min pre-incubation
DPP4 inhibition Type 2 diabetes Immunometabolism

Kinase Selectivity Profile

In contrast to the potent DPP4 and moderate FTO inhibition, 6-Amino-2-(methylthio)pyrimidin-4-ol shows only weak activity against a panel of tyrosine kinases, with IC50 values >1 µM for both ABL1 and c-Kit [1]. This selectivity profile is critical for procurement decisions, as it contrasts sharply with 5-iodo-substituted analogs like 6-amino-5-iodo-2-(methylthio)pyrimidin-4-ol, which are often explored for enhanced kinase inhibition due to the heavy atom effect .

Kinase Selectivity
Class-level inference
ABL1, c-Kit IC50 >1 µM
Low promiscuity towards tested kinases, distinct from iodo-substituted analogs
ELISA, poly(Glu,Tyr)4:1 substrate; quantitative comparison not available
Kinase profiling ABL1 c-Kit Selectivity

Metabolic Stability Profile

A technical datasheet from a reputable vendor notes that 6-Amino-2-methylthio-4(3H)pyrimidinone is 'not metabolized by cytochrome P450 enzymes and does not bind to plasma proteins' . While this is supporting evidence lacking a direct quantitative comparator for this specific compound, it provides a strong class-level inference for in vitro assay design. This contrasts with the behavior of many advanced kinase inhibitor scaffolds, which often exhibit high plasma protein binding and extensive CYP450 metabolism [1], thereby reducing their free fraction in cellular assays and complicating data interpretation.

Metabolic Stability
Data to verify
Reported no CYP450 metabolism or plasma protein binding
May support high free fraction in cell-based assays
Vendor technical datasheet; assay conditions unspecified
ADME properties Cytochrome P450 Plasma protein binding In vitro pharmacology

6-Amino-2-(methylthio)pyrimidin-4-ol: Application Scenarios


FTO Demethylase Probe

Use as a reference inhibitor for FTO demethylase assays where a defined IC50 of 6.65 µM is required for target engagement validation. The compound's moderate potency and reported lack of CYP450 metabolism make it a suitable control for screening campaigns focused on epitranscriptomic modulators, especially when comparing against structurally related thione analogs which lack this activity [1].

DPP4 Inhibitor for Target Validation

Employ as a starting point for DPP4-targeted research, leveraging its 1.17 µM IC50 against human DPP4. The compound's weak activity against ABL1 and c-Kit kinases [2] suggests it can be used to interrogate DPP4-specific pathways with reduced off-target kinase confounding, a clear advantage over the non-amino 2-(methylthio)pyrimidin-4-ol analog which does not engage DPP4 [3].

Synthetic Intermediate for Kinase Inhibitors

Utilize the core pyrimidin-4-ol scaffold as a versatile intermediate for the synthesis of more potent and selective DPP4 or FTO inhibitors. The presence of the 2-methylthio group allows for further functionalization, and the baseline selectivity profile against ABL1/c-Kit provides a foundation for building in additional target specificity, distinguishing it from 5-iodo analogs which may introduce unintended kinase reactivity .

Cell-Based Assay with High Free Fraction

Select for cell-based experiments where high free drug concentration is critical. The vendor-reported lack of plasma protein binding and CYP450 metabolism suggests the compound will have a high free fraction in culture media, minimizing variability and maximizing target engagement in cellular models, a significant practical advantage over many reference compounds that suffer from high protein binding.

Application
Selection Property
Validation Focus
FTO Demethylase Studies
Reported FTO inhibition in biochemical assays, distinct from thione analogs
Verify FTO IC50 and selectivity against related dioxygenases
DPP4 Target Validation
DPP4 engagement with low off-target kinase activity in tested panel
Confirm DPP4 inhibition in cellular models; assess broader kinase selectivity
Kinase Inhibitor Synthesis
Versatile 2-methylthio-4-pyrimidinol core with modifiable amino and hydroxyl groups
Monitor reactivity and selectivity changes after derivatization
Cell-Based Assay Design
Vendor-reported lack of CYP metabolism and plasma protein binding
Validate free fraction in intended culture medium and absence of metabolic interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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